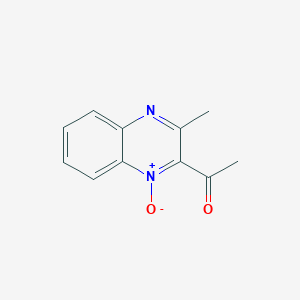

2-Acetyl-3-methylquinoxaline 1-oxide

Description

Significance of Heterocyclic N-Oxides in Contemporary Chemical Research

Heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom in a heterocyclic ring being oxidized to form an N-oxide group (N⁺–O⁻). This functional group significantly influences the electronic properties and reactivity of the parent heterocycle. The N-oxide moiety can act as a strong electron-withdrawing group, activating the heterocyclic ring for nucleophilic substitution reactions. Conversely, it can also donate electron density to the ring system through resonance, influencing electrophilic aromatic substitution.

The N⁺–O⁻ bond is highly polar, which can enhance the solubility of molecules and their ability to form strong hydrogen bonds. acs.org This feature is particularly valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates. Furthermore, heterocyclic N-oxides can be reduced in vivo, leading to their application as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environments characteristic of solid tumors. acs.org The diverse reactivity and biological relevance of heterocyclic N-oxides have made them a dynamic area of organic synthesis and drug discovery. mdpi.comnih.gov They are recognized as valuable agents with anticancer, antibacterial, antihypertensive, antiparasitic, and anti-HIV activities. semanticscholar.org

Evolution of Quinoxaline (B1680401) 1,4-Dioxides as a Class of Highly Reactive and Biologically Potent Scaffolds

Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The oxidation of the nitrogen atoms in the pyrazine ring leads to the formation of quinoxaline N-oxides. Quinoxaline 1,4-dioxides, in particular, have emerged as a prominent class of heterocyclic N-oxides due to their wide spectrum of biological activities and interesting chemical properties. mdpi.comnih.gov

Historically, the synthesis of quinoxaline 1,4-dioxides was primarily achieved through the direct oxidation of quinoxaline derivatives. nih.gov A more efficient and widely used method now is the Beirut reaction, which involves the cyclization of benzofuroxans with enols or enamines. nih.gov

The presence of two N-oxide groups in the quinoxaline 1,4-dioxide scaffold endows these molecules with a range of biological properties, including antibacterial, antifungal, antitumor, and antiparasitic activities. mdpi.comresearchgate.net Some derivatives have found clinical applications as antibacterial drugs and are also used in agriculture. mdpi.com The biological activity is often linked to the bioreductive activation of the N-oxide groups, particularly under hypoxic conditions, leading to the generation of reactive oxygen species and subsequent cellular damage. nih.govmdpi.com This mechanism is a key area of investigation for the development of targeted cancer therapies. frontiersin.org

Contextual Overview of 2-Acetyl-3-methylquinoxaline 1,4-Dioxide within Quinoxaline N-Oxide Research

Within the broad family of quinoxaline N-oxides, 2-Acetyl-3-methylquinoxaline 1,4-dioxide, also known as Mequindox, is a notable derivative. It serves as a key intermediate in the synthesis of various other quinoxaline derivatives. The acetyl and methyl groups at the 2 and 3 positions of the quinoxaline ring influence the molecule's reactivity and biological profile.

The acetyl group, being an electron-withdrawing group, can participate in various condensation reactions, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. nih.gov Research has shown that modifications at the acetyl and methyl positions are crucial for modulating the pharmacological properties of the quinoxaline 1,4-dioxide scaffold. mdpi.com For instance, the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with various aldehydes can lead to the formation of chalcone-like structures, which have been investigated for their antioxidant and anti-inflammatory properties. nih.gov

While much of the research has focused on the 1,4-dioxide, the corresponding mono-N-oxide, 2-Acetyl-3-methylquinoxaline 1-oxide (also known as 4-Deoxymequindox), is also a compound of interest. pharmaffiliates.com The selective reduction of one N-oxide group can lead to compounds with different reactivity and biological activity profiles. For instance, 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide has demonstrated good in vitro activity against certain veterinary pathogens. semanticscholar.org The study of such mono-N-oxides is crucial for a comprehensive understanding of the structure-activity relationships within the quinoxaline N-oxide class of compounds.

Below is a table summarizing some of the key properties of these related compounds.

| Property | 2-Acetyl-3-methylquinoxaline | This compound | 2-Acetyl-3-methylquinoxaline 1,4-dioxide |

| CAS Number | 22059-64-9 cymitquimica.com | 61522-57-4 pharmaffiliates.com | 13297-17-1 cymitquimica.comnih.gov |

| Molecular Formula | C₁₁H₁₀N₂O cymitquimica.com | C₁₁H₁₀N₂O₂ pharmaffiliates.com | C₁₁H₁₀N₂O₃ cymitquimica.comnih.gov |

| Molecular Weight | 186.21 g/mol | 202.21 g/mol pharmaffiliates.com | 218.21 g/mol cymitquimica.comnih.gov |

| Appearance | Yellow to brown solid cymitquimica.com | - | Light yellow to yellow solid cymitquimica.com |

| Synonyms | 1-(3-Methyl-2-quinoxalinyl)ethanone cymitquimica.com | 4-Deoxymequindox pharmaffiliates.com | Mequindox cymitquimica.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIDSNIUFJODMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504987 | |

| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61522-57-4 | |

| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide

Established Synthetic Pathways for the Quinoxaline (B1680401) 1,4-Dioxide Core

The foundational quinoxaline 1,4-dioxide structure can be synthesized through several key methodologies, with the Beirut Reaction being the most prominent.

Beirut Reaction Mechanisms and Optimization

The most significant and widely utilized method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction, first developed in 1965 by M.J. Haddadin and C.H. Issidorides. This reaction involves the cyclization of benzofuroxans (also known as benzofurazan (B1196253) oxides) with compounds possessing an enolizable ketone or enamine functionality.

The generally accepted mechanism proceeds through several steps. It begins with the formation of an enolate ion from the active methylene (B1212753) compound, which then acts as a nucleophile. This enolate attacks one of the electrophilic nitrogen atoms of the benzofuroxan (B160326) ring, leading to the formation of an open-chain intermediate. This is followed by an intramolecular cyclization, where the imino-oxide condenses onto the carbonyl group, forming a dihydroquinoxaline ring. The final step is the elimination of a water molecule to yield the aromatic quinoxaline 1,4-dioxide system.

Optimization of the Beirut reaction has been explored through various catalysts and reaction conditions. While the reaction can proceed without a catalyst, it is typically performed using a base catalyst in either protic or aprotic solvents. Studies have evaluated the effect of acid-base catalysts, noting that organic bases or potassium carbonate can facilitate the reaction. In some cases, the reaction between a monosubstituted benzofuroxan and a CH-acid can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxide regioisomers, which is attributed to a tautomeric equilibrium in the benzofuroxan starting material.

| Reactant Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Enamines (e.g., morpholinylcyclohexene) | - | 2,3-Tetramethylenequinoxaline 1,4-dioxide | |

| β-Diketones, β-Ketoesters | Base (e.g., NH₃, K₂CO₃) | Substituted Quinoxaline 1,4-dioxides | |

| Benzoylacetonitrile (B15868) (CH-acid) | Triethylamine | Mixture of 6- and 7-substituted isomers | |

| Carbonyl Compounds | β-Cyclodextrin in water | Substituted Quinoxaline 1,4-dioxides |

Cyclization of o-Benzoquinone Dioxime with 1,2-Dicarbonyl Compounds

An alternative, though less commonly used, pathway to the quinoxaline 1,4-dioxide core is the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. This method predates the widespread adoption of the Beirut reaction. The nature of the dicarbonyl compound significantly influences the reaction's outcome. The interaction of o-benzoquinone dioxime with 1,2-diketones typically results in the formation of 2,3-disubstituted quinoxaline 1,4-dioxides, though often in low yields. In contrast, when α-ketoaldehydes are used as the dicarbonyl component, the reaction proceeds more efficiently, yielding 2-hydroxyquinoxaline (B48720) 1,4-dioxides as the primary products in good yields.

Alternative Synthetic Approaches to the Quinoxaline Skeleton

Prior to 1965, the main method for obtaining quinoxaline 1,4-dioxides was the direct oxidation of a pre-formed quinoxaline ring. However, this approach has limitations, as the oxidation of quinoxalines with traditional reagents like peroxy acids or hydrogen peroxide can be inefficient. The initial oxidation of one nitrogen atom to form a mono-N-oxide deactivates the heterocyclic ring, making the second oxidation step difficult. A more effective method was later developed utilizing a complex of hypofluorous acid with acetonitrile, which allows for the oxidation of quinoxalines to their corresponding 1,4-dioxides in nearly quantitative yields.

The underlying quinoxaline skeleton itself can be synthesized through numerous methods, most classically by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their surrogates, such as α-hydroxy ketones and α-halogen ketones. These reactions can then be followed by an oxidation step to produce the desired 1,4-dioxide.

Targeted Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-Dioxide

The synthesis of the specific compound, 2-acetyl-3-methylquinoxaline 1,4-dioxide, is achieved by applying the principles of the Beirut reaction with a carefully selected β-dicarbonyl compound.

Condensation Reactions Utilizing Acetylacetone (B45752)

The targeted synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide is a direct application of the Beirut reaction using benzofuroxan and acetylacetone (pentane-2,4-dione). Acetylacetone is a symmetrical β-diketone and serves as an excellent source of the enolate required for the reaction.

In this synthesis, a base catalyst deprotonates the central carbon of acetylacetone to form a nucleophilic enolate. This enolate then attacks the benzofuroxan ring, initiating the cyclization-dehydration cascade described in the general mechanism of the Beirut reaction. The use of the symmetrical acetylacetone as the starting material directly installs the acetyl group at the 2-position and the methyl group at the 3-position of the resulting quinoxaline 1,4-dioxide ring, yielding the desired product.

Novel Catalytic Systems in Quinoxaline Synthesis

Modern synthetic chemistry has introduced a variety of novel catalytic systems to improve the efficiency, yield, and environmental footprint of quinoxaline synthesis. For the Beirut reaction specifically, supramolecular catalysis using β-cyclodextrin in water has been shown to be an effective promotion strategy. Other systems include the use of potassium fluoride (B91410) on an alumina (B75360) support.

For the more general synthesis of the quinoxaline skeleton (which can be subsequently oxidized), a wider range of catalysts has been developed. These reactions typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The development of heterogeneous and recyclable catalysts is a key area of research.

| Catalyst | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Beirut Reaction | Water | Green solvent, supramolecular catalysis | |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-Phenylenediamine + diketone | Tap water, room temp. | Green solvent, simple filtration | |

| MnFe₂O₄ nano-material | o-Phenylenediamine + diketone | Room temp. | Magnetically recyclable | |

| Nanozeolite clinoptilolite (NZ-PSA) | o-Phenylenediamine + diketone | Water, room temp. | Heterogeneous, recyclable | |

| NiBr₂/1,10-phenanthroline | From 1,2-diamines or 2-nitroanilines | - | Inexpensive, versatile starting materials |

Diversification Strategies via Acetyl Group Modifications

The acetyl group at the 2-position of the quinoxaline 1,4-dioxide ring is a key site for chemical derivatization. Its carbonyl and methyl functionalities offer multiple pathways for structural elaboration, including the formation of carbon-carbon and carbon-heteroatom bonds.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a well-established method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgnih.govtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. neliti.com In the context of 2-acetyl-3-methylquinoxaline 1,4-dioxide, the acetyl group can react with various aromatic aldehydes to yield quinoxaline-derived chalcones.

A specific example of this transformation is the reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide with p-chlorobenzaldehyde in the presence of a sodium hydroxide (B78521) solution, which produces the corresponding chalcone (B49325) in high yield. nih.gov This reaction underscores the feasibility of generating a diverse library of chalcone derivatives by varying the substituted benzaldehyde. The general scheme for this reaction is presented below:

General Reaction Scheme for Aldol Condensation:

Reactants: 2-Acetyl-3-methylquinoxaline 1,4-dioxide, Substituted Aromatic Aldehyde

Catalyst: Base (e.g., NaOH, KOH) neliti.com

Product: α,β-Unsaturated Ketone (Chalcone)

This strategy allows for the introduction of a wide array of substituents on the newly formed chalcone moiety, thereby enabling the fine-tuning of the molecule's electronic and steric properties.

The Wittig reaction provides an alternative and often superior method for the synthesis of alkenes from carbonyl compounds. nih.gov This reaction involves the use of a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. For the synthesis of chalcone derivatives from 2-acetyl-3-methylquinoxaline 1,4-dioxide, the corresponding phosphonium ylide would be prepared from an appropriate phosphonium salt. However, a more direct approach involves the reaction of the acetyl group of the quinoxaline derivative with a phosphorus ylide derived from a substituted benzaldehyde.

While the aldol condensation is a common method, the Wittig reaction can offer advantages in terms of yield and purity of the resulting chalcone. nih.gov The general protocol for a Wittig-type synthesis of chalcones would involve the reaction of the acetyl group with a suitable phosphonium ylide.

Table 1: Comparison of Aldol Condensation and Wittig Reaction for Chalcone Synthesis

| Feature | Aldol Condensation | Wittig Reaction |

| Reagents | Ketone, Aldehyde, Base | Ketone/Aldehyde, Phosphonium Ylide |

| Byproducts | Water | Triphenylphosphine oxide |

| Reversibility | Reversible | Generally Irreversible |

| Stereoselectivity | Can be difficult to control | Can be controlled (E/Z isomers) |

The choice between the Aldol condensation and the Wittig reaction would depend on the specific substrates and the desired outcome of the synthesis.

The methyl group of the acetyl moiety is susceptible to halogenation, particularly under acidic or basic conditions, to form α-halo-acetyl derivatives. libretexts.orgyoutube.comopenstax.org This transformation is significant as the resulting α-haloketone is a versatile intermediate for further synthetic modifications. mdpi.com The introduction of a halogen atom, such as bromine, activates the α-carbon for nucleophilic attack.

Following halogenation, the halide can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This two-step sequence of halogenation followed by nucleophilic substitution provides a powerful tool for the diversification of the acetyl group.

Potential Nucleophiles for Substitution:

Amines (primary, secondary)

Thiols

Azides

Hydroxides

This methodology opens up avenues for the synthesis of a wide range of derivatives with modified side chains at the 2-position of the quinoxaline ring.

Direct incorporation of heteroatoms at the acetyl group can be achieved through various synthetic strategies. For instance, the reaction of the acetyl group with amines in the presence of a reducing agent can lead to the formation of aminoethyl derivatives via reductive amination.

Alternatively, the α-carbon of the acetyl group can be functionalized through reactions with sulfur-based nucleophiles. For example, quinoxaline-2-thiol (B7761206) derivatives can be synthesized from α-oxosulfines and o-arylenediamines. researchgate.net While this is not a direct modification of the acetyl group, it highlights the reactivity of the quinoxaline scaffold towards sulfur nucleophiles.

Ring System Modifications and Substituent Introduction

Beyond modifications of the acetyl group, the quinoxaline ring system itself can be functionalized. This is particularly relevant for creating derivatives with altered electronic properties and biological activities.

The quinoxaline 1,4-dioxide ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov Halogen atoms on the benzene (B151609) portion of the quinoxaline ring are susceptible to displacement by nucleophiles. This property has been exploited for the synthesis of novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides. nih.gov

For 2-acetyl-3-methylquinoxaline 1,4-dioxide, a synthetic strategy would first involve the introduction of a halogen (e.g., fluorine, chlorine) onto the carbocyclic ring. This halogenated precursor can then undergo nucleophilic aromatic substitution with a variety of nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinoxaline 1,4-Dioxides

| Halogenated Substrate | Nucleophile | Product |

| 2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | Piperazine/Azoles | 6-Amino derivatives nih.gov |

| Halogenated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Piperazine moiety | Substituted amino derivatives nih.gov |

This approach allows for the introduction of amino groups and other functionalities onto the aromatic ring, significantly expanding the chemical diversity of the 2-acetyl-3-methylquinoxaline 1,4-dioxide scaffold.

Functionalization at Various Ring Positions (e.g., Position 7)

The strategic functionalization of the benzene ring of the quinoxaline 1,4-dioxide scaffold is a key area of research for modulating the chemical and pharmacological properties of these compounds. nih.gov Position 7, in particular, has been a common site for the introduction of various substituents to enhance biological activity. The presence of groups such as chloro, methyl, or methoxy (B1213986) at position 7 has been observed to influence the antituberculosis activity of quinoxaline-2-carboxylate 1,4-dioxide derivatives. nih.gov

One prevalent method for introducing functionality at position 7 involves nucleophilic aromatic substitution reactions. For instance, treatment of 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides with N-Boc-piperazine has been shown to result predominantly in the formation of 7-amino derivatives. nih.gov This regioselectivity highlights the susceptibility of the C7 position to nucleophilic attack. An alternative approach involves the Beirut reaction using a pre-functionalized benzofuroxan. Condensation of monosubstituted benzofuroxans can lead to a mixture of 6- and 7-regioisomeric quinoxaline 1,4-dioxides. nih.gov For example, reacting aminobenzofuroxans with benzoylacetonitrile has been utilized to specifically synthesize 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides. nih.gov

The precise position of the introduced amino group in the quinoxaline ring can be confirmed through spectroscopic methods, such as the analysis of 13C-NMR spectra and the corresponding chemical shift increments. nih.gov This analytical confirmation is crucial for verifying the outcome of regioselective reactions.

Table 1: Examples of Functionalization at Position 7 of the Quinoxaline 1,4-Dioxide Ring

| Starting Material | Reagent(s) | Resulting Functional Group at Position 7 | Reference |

|---|---|---|---|

| 6,7-Dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine, THF, TEA | Piperazin-1-yl | nih.gov |

| Monosubstituted aminobenzofuroxans | Benzoylacetonitrile, Chloroform, Et3N | Amino | nih.gov |

| 5(6)-Chloro-benzofuroxan | Ethyl 3-methyl-2-oxobutanoate | Chloro | nih.gov |

| 5(6)-Methyl-benzofuroxan | Benzyl 3-methyl-2-oxobutanoate | Methyl | nih.gov |

| 5(6)-Methoxy-benzofuroxan | Ethyl 3-methyl-2-oxobutanoate | Methoxy | nih.gov |

Regioselectivity Control in Substituted Quinoxaline 1,4-Dioxide Synthesis

Controlling regioselectivity is a critical aspect of synthesizing specifically substituted quinoxaline 1,4-dioxides, particularly when using asymmetrically substituted starting materials. The Beirut reaction, which involves the condensation of benzofuroxans with 1,3-dicarbonyl compounds or enamines, is a primary method for constructing the quinoxaline 1,4-dioxide core. nih.govmdpi.com When a monosubstituted benzofuroxan is used, a tautomeric equilibrium exists, which can lead to the formation of two possible regioisomers: the 6-substituted and the 7-substituted quinoxaline 1,4-dioxides. nih.govnih.gov

The ratio of these isomers is significantly influenced by the electronic effects of the substituent on the benzofuroxan ring. nih.gov The nature of the substituent dictates the preferred site of reaction, thereby controlling the final product distribution. For instance, in the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the condensation of monosubstituted benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds showed high regioselectivity, predominantly yielding the 7-substituted isomer. nih.gov This outcome was confirmed by analyzing the chemical shifts in the 13C-NMR spectra, which corresponded to the expected increment values for a substituent located at position 7. nih.gov

Ongoing research in this area focuses on systematically studying these electronic effects and optimizing reaction conditions—including the choice of starting materials, catalysts, and solvents—to enhance the yield of the desired regioisomer. nih.gov The ability to selectively synthesize either the 6- or 7-substituted isomer is crucial for developing structure-activity relationships and for the targeted design of new therapeutic agents. nih.gov

Table 2: Regioselectivity in the Beirut Reaction with Monosubstituted Benzofuroxans

| Benzofuroxan Substituent (Position 5) | β-Dicarbonyl Compound | Major Regioisomer Formed | Reference |

|---|---|---|---|

| Fluoro | 2-Propionyl-3-trifluoromethyl-1,3-dicarbonyl precursor | 7-Fluoro-2-propionyl-3-trifluoromethylquinoxaline 1,4-dioxide | nih.gov |

| Amino | Benzoylacetonitrile | 7-Amino-substituted quinoxaline-2-carbonitrile 1,4-dioxide | nih.gov |

| Chloro | Various quinoxaline-2-carboxylate precursors | 7-Chloro derivatives | nih.gov |

| Methyl | Various quinoxaline-2-carboxylate precursors | 7-Methyl derivatives | nih.gov |

Reactivity Profiles and Transformation Mechanisms of 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide

Oxidative and Reductive Transformation Pathways of N-Oxide Fragments

The N-oxide fragments are key to the reactivity of quinoxaline (B1680401) 1,4-dioxides. The transformation of these groups, particularly through reduction, is a significant aspect of their chemistry.

The deoxygenation of the 1,4-dioxide moiety is a notable reductive pathway. Quinoxaline 1,4-dioxides that feature two electron-withdrawing groups in the 2- and 3-positions exhibit a pronounced tendency to undergo this deoxygenation process. The presence of the acetyl group at the C2 position contributes to this reactivity profile, making the N-oxide groups susceptible to reduction. This transformation is synthetically valuable as it provides a route to quinoxaline derivatives that lack the N-oxide functionalities. The biological mechanism of action for many quinoxaline 1,4-dioxides is also predicated on the bioreduction of the N-oxide groups, which generates radical species responsible for their antimicrobial effects.

Rearrangement Reactions and Their Mechanistic Elucidation

Information regarding specific rearrangement reactions and their mechanistic elucidation for 2-Acetyl-3-methylquinoxaline 1,4-dioxide is not available in the reviewed literature.

Cyclization and Heterocyclization Reactions of Derivatives (e.g., Pyrazoles, Thiopyrimidines)

The acetyl group at the C2 position of 2-acetyl-3-methylquinoxaline 1,4-dioxide serves as a versatile handle for constructing new heterocyclic rings through cyclization reactions. A primary strategy involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized.

This process begins with the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with an aromatic aldehyde, such as p-chlorobenzaldehyde, in a sodium hydroxide (B78521) solution. This reaction yields a chalcone derivative, which is an α,β-unsaturated ketone. This intermediate is then subjected to heterocyclization reactions.

Pyrazole Formation: Treatment of the chalcone derivative with hydrazine (B178648) leads to the formation of a pyrazoloquinoxaline hybrid.

Thiopyrimidine Formation: Reacting the chalcone with thiourea (B124793) results in the synthesis of a thiopyrimidino-quinoxaline derivative.

These resulting heterocyclic hybrids have demonstrated significant antitumor activity, highlighting the importance of these cyclization strategies.

Table 1: Heterocyclization Reactions of 2-Acetyl-3-methylquinoxaline 1,4-Dioxide Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|---|---|---|---|

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | Chalcone derivative | Hydrazine | Pyrazoloquinoxaline derivative |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | Chalcone derivative | Thiourea | Thiopyrimidino-quinoxaline derivative |

Radical Cascade Cyclization Strategies

Information regarding radical cascade cyclization strategies specifically involving 2-Acetyl-3-methylquinoxaline 1,4-dioxide is not available in the reviewed literature.

Stereochemical Aspects of Chemical Transformations (e.g., E-Configuration of Olefinic Bonds)

The synthesis of derivatives from 2-acetyl-3-methylquinoxaline 1,4-dioxide has important stereochemical considerations, particularly in the formation of new carbon-carbon double bonds. The Claisen-Schmidt condensation used to produce the chalcone intermediate is a key example.

The reaction between the acetyl group of the quinoxaline dioxide and an aldehyde proceeds to form an α,β-unsaturated ketone. In these reactions, the resulting olefinic bond is predominantly formed in the E-configuration. This stereoselectivity is driven by the formation of the more thermodynamically stable trans isomer, which minimizes steric hindrance. The confirmation of this E-configuration is typically achieved through proton NMR spectroscopy, where the large coupling constant (J) of the alkene protons, often around 15.6 Hz, is characteristic of a trans geometry.

Table 2: Stereochemical Outcome of Chalcone Formation

| Reaction Type | Reactants | Product | Key Olefinic Bond | Predominant Configuration |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2-Acetyl-3-methylquinoxaline 1,4-dioxide, p-Chlorobenzaldehyde | Chalcone derivative | C=C bond of the propenone system | E (trans) |

Advanced Spectroscopic Interrogation and Computational Analysis of 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide and Its Analogs

Spectroscopic Characterization Methodologies

Spectroscopic techniques form the cornerstone for the structural verification and analysis of synthesized quinoxaline (B1680401) 1,4-dioxide derivatives. These methods provide unambiguous evidence of the molecular framework and the disposition of functional groups.

Nuclear Magnetic Resonance (NMR) Spectral Analysis for Structural Assignment

In the ¹H NMR spectra of quinoxaline derivatives, protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. For instance, in a series of 3-methylquinoxalin-2(1H)-one derivatives, aromatic protons typically appear as multiplets in the δ 7.0-8.0 ppm range. nih.gov The introduction of substituents can cause notable shifts; electron-donating groups generally shift signals upfield, while electron-withdrawing groups cause a downfield shift.

¹³C NMR spectroscopy is particularly crucial for confirming the carbon skeleton and the position of substituents. nih.gov The chemical shifts of carbon atoms in the pyrazine (B50134) and benzene rings are sensitive to the electronic effects of attached groups. For example, analysis of the ¹³C NMR spectra of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides allowed for the unambiguous confirmation of the amino group's position at C-7. nih.gov The largest changes in chemical shifts upon substitution are often observed at the carbon atoms directly bonded to the substituent and those in conjugated positions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoxaline Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (ppm) |

| 3-Methylquinoxalin-2(1H)-one | Aromatic H | 7.07 - 7.84 (m) |

| 3-Methylquinoxalin-2(1H)-one | CH₃ | ~2.01 (s) |

| Substituted Quinoxaline Amides | Amide NH | 11.06 - 12.35 (s) |

Note: Data is compiled from related quinoxaline structures to illustrate typical shift ranges. nih.govtandfonline.com

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 2-acetyl-3-methylquinoxaline 1,4-dioxide and its analogs. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Key vibrational bands for this class of compounds include:

C=O Stretching: The acetyl group (C=O) exhibits a strong absorption band, typically in the region of 1680-1720 cm⁻¹. For example, a related quinoxaline derivative showed a C=O peak at 1719 cm⁻¹. tandfonline.com

N-O Stretching: The N-oxide functional groups are characterized by stretching vibrations in the 1250-1350 cm⁻¹ range. The precise position can be influenced by the electronic environment within the molecule.

C=N and C=C Stretching: Vibrations associated with the quinoxaline ring system (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region.

N-H Stretching: For derivatives containing amine or amide functionalities, N-H stretching bands are observed in the 3200-3500 cm⁻¹ range. tandfonline.com

Table 2: Characteristic IR Absorption Frequencies for Quinoxaline Derivatives

| Functional Group | Bond Vibration | Typical Frequency (cm⁻¹) |

| Acetyl | C=O Stretch | 1680 - 1720 |

| Amide | C=O Stretch | ~1719 |

| N-Oxide | N-O Stretch | 1250 - 1350 |

| Amine/Amide | N-H Stretch | 3270 - 3298 |

Source: Data derived from spectroscopic studies of related functionalized quinoxalines. tandfonline.com

Mass Spectrometric Studies for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of synthesized compounds and to gain insights into their structural features through fragmentation analysis. The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) in the mass spectrum provides direct evidence of the compound's molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, further corroborating the elemental composition.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the intrinsic properties of quinoxaline 1,4-dioxides at the molecular level, complementing experimental findings and guiding the design of new analogs with desired characteristics.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometry, and reactivity of quinoxaline derivatives. researchgate.netresearchgate.net Methods like DFT with the B3LYP functional and a 6-311G basis set are commonly employed to optimize molecular geometries and calculate key electronic parameters. researchgate.netacs.org

These calculations provide access to:

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net For quinoxaline-based polymers, the LUMO surfaces are often delocalized on the acceptor units. acs.org

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. mdpi.com

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be derived from HOMO and LUMO energies, offering quantitative measures of reactivity. researchgate.net

Table 3: Calculated Quantum Chemical Parameters for Quinoxaline Analogs using DFT

| Parameter | Description | Typical Calculated Values |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.22 to -5.38 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.95 to -3.22 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~2.00 to 2.43 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 4.26 to 7.86 D |

Note: Values are representative examples from DFT calculations on D-A copolymers containing quinoxaline units. acs.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a ligand (such as a quinoxaline 1,4-dioxide derivative) within the active site of a biological target, like an enzyme or receptor. These studies are instrumental in rational drug design and in elucidating potential mechanisms of action.

Quinoxaline 1,4-dioxides have been the subject of numerous docking studies to explore their potential as therapeutic agents. researchgate.net For example, derivatives have been docked into the active sites of:

VEGFR-2: Certain quinoxaline compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Docking studies revealed good binding affinities, with calculated values ranging from -11.93 to -17.11 kcal/mol, and identified key hydrogen bond interactions with amino acid residues like ASP 1044 and GLU 883. ekb.eg

DNA Gyrase: The antimycobacterial activity of some quinoxaline derivatives has been linked to the inhibition of the DNA gyrase B subunit. 3D-QSAR and docking analyses have been used to understand the structural requirements for effective binding. nih.gov

HDAC-6: Mechanistic studies have suggested that some quinoxaline analogs may inhibit histone deacetylase 6 (HDAC-6) through binding to its unique zinc finger ubiquitin-binding domain. researchgate.net

These computational approaches help to build structure-activity relationships (SAR), where the effect of different substituents on the quinoxaline ring can be correlated with binding affinity and biological activity, thereby guiding the synthesis of more potent and selective analogs. nih.gov

Conformational Analysis and Energy Profiling of 2-Acetyl-3-methylquinoxaline 1-oxide

The conformational landscape of this compound is primarily dictated by the orientation of the acetyl group relative to the quinoxaline ring system. The rotation around the single bond connecting the acetyl group's carbonyl carbon to the C2 position of the quinoxaline ring gives rise to different conformers with varying steric and electronic interactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate these conformational preferences and the energy barriers separating them.

A relaxed potential energy surface (PES) scan can be computationally generated by systematically varying the dihedral angle defined by the C3-C2 bond of the quinoxaline ring and the C-O bond of the acetyl group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the rotational pathway.

For a closely related analog, 2-acetyl-3-methylquinoxaline, DFT calculations would likely reveal two primary planar conformers. In one conformer, the carbonyl oxygen of the acetyl group would be oriented away from the methyl group (anti-periplanar), while in the other, it would be positioned towards the methyl group (syn-periplanar). The anti-periplanar conformer is generally expected to be the more stable due to reduced steric repulsion. The energy difference between these conformers and the rotational energy barrier between them provide crucial information about the molecule's flexibility and the relative populations of each conformer at a given temperature.

The presence of the N-oxide group in this compound is anticipated to influence the conformational energetics. The N-oxide introduces additional steric bulk and alters the electronic properties of the quinoxaline ring, which could affect the rotational barrier of the acetyl group.

Table 1: Hypothetical Conformational Energy Profile of this compound based on DFT Calculations

| Dihedral Angle (C3-C2-C=O) | Relative Energy (kcal/mol) | Conformer/Transition State |

| 0° | 5.8 | Transition State 1 (TS1) |

| 60° | 2.5 | - |

| 120° | 0.8 | - |

| 180° | 0.0 | Global Minimum (Anti-periplanar) |

| 240° | 3.2 | - |

| 300° | 4.5 | Local Minimum (Syn-periplanar) |

| 360° | 5.8 | Transition State 1 (TS1) |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study on the conformational analysis of this compound might reveal. The actual energy values and dihedral angles would need to be determined through rigorous quantum mechanical calculations.

Further experimental validation of the computationally predicted conformer populations and energy barriers could be achieved through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in chemical shifts and coupling constants with temperature, it is possible to deduce the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium and the activation energy (Ea) for the interconversion between conformers.

Structure Activity Relationship Sar Studies of 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide Derivatives

Impact of Substituents on Biological Potency Across Different Quinoxaline (B1680401) Ring Positions

The nature and position of substituents on the quinoxaline ring system are determinant factors for the biological activity of these derivatives. Modifications at the pyrazine (B50134) and benzene (B151609) rings can significantly modulate properties such as antibacterial, anticancer, and antiparasitic efficacy.

The substituent at the C2 position of the quinoxaline 1,4-dioxide ring plays a pivotal role in defining the compound's biological profile. The presence of a carbonyl-containing group is a common feature in many active derivatives.

Analysis of 2-carbonyl-containing quinoxaline 1,4-dioxides has shown that an acetyl group at position 2 often results in moderate to good antimycobacterial activity. nih.gov However, the nature of the acyl group is critical. For instance, replacing the acetyl moiety with longer alkyl chains, such as a butyryl or isovaleryl group, has been observed to dramatically reduce activity. nih.gov Conversely, substituting the acetyl group with an ethoxycarbonyl group at the C2 position has been shown to generally enhance antimycobacterial potency. nih.gov

Further modifications of the acetyl group have been explored to improve properties like solubility and activity. Bromination of the acetyl ketone followed by substitution with amines or thiols has yielded α-aminoketones and β-mercaptoketones, respectively. nih.gov These derivatives have demonstrated significant antimycobacterial activity against M. tuberculosis H37Rv. nih.gov In contrast, replacing the nitrile group at position 2 with moieties like carboxamide, acyl, or carboxyl groups has been found to increase inhibitory potency while reducing cytotoxicity. nih.gov

| Substituent at Position 2 | Observed Biological Activity | Reference |

|---|---|---|

| Acetyl | Moderate to good activity | nih.gov |

| Butyryl / Isovaleryl | Dramatically reduced activity | nih.gov |

| Ethoxycarbonyl | Generally enhanced activity | nih.gov |

| Carboxamide | Increased potency, reduced cytotoxicity | nih.gov |

The introduction of halogens and other electron-withdrawing groups (EWGs) onto the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8) is a key strategy for modulating biological activity. These substitutions can influence the molecule's electronic properties, lipophilicity, and interaction with biological targets.

Halogenation, particularly at positions 6 and 7, can have a significant impact. For example, the presence of a chloro, methyl, or methoxy (B1213986) group at position 7 has been shown to reduce the Minimum Inhibitory Concentration (MIC) and IC50 values of quinoxaline-2-carboxylate 1,4-dioxide derivatives, indicating enhanced anti-tuberculosis activity. nih.gov In studies on antitumor agents, an electron-withdrawing 3-chloro group on a phenyl moiety at C3 increased cytotoxicity against several cancer cell lines. mdpi.com Similarly, 7-chloro derivatives have been developed as potent antitumor agents. nih.gov

The substitution of halogen atoms in the benzene ring is more efficient when activated by electron-withdrawing groups in the pyrazine nucleus. nih.gov For instance, in 6,7-dihalogen derivatives, nucleophilic substitution reactions proceed regioselectively to yield 6-amino-substituted products, a result of the electron-withdrawing effect of a cyano group at position 2. nih.gov The introduction of strong electron-withdrawing fluorine (F) or cyano (CN) groups can significantly reduce both the HOMO and LUMO energy levels of the molecule, affecting its electrochemical properties. nih.gov However, SAR studies have also shown that introducing an electron-withdrawing group can sometimes lead to less active compounds, indicating that the relationship is complex and target-dependent. mdpi.commdpi.com

Attaching aromatic and heteroaromatic rings to the quinoxaline scaffold is a widely used method to enhance biological activity, often by facilitating additional binding interactions with target proteins, such as π-π stacking. rsc.org

In the development of antitumor agents, the nature of substituents on a 3-phenyl ring was found to affect activity by altering the electronic and lipophilic properties of the molecule. mdpi.com An electron-withdrawing 3-chloro group on the phenyl ring increased cytotoxicity. mdpi.com The quinoxaline core itself is considered a privileged scaffold, found in a variety of biologically active molecules, and its ability to interact with targets can be enhanced by appropriate aromatic substitutions. nih.gov

Studies on 2,3-disubstituted quinoxalines have shown that furan (B31954) substitutions at both positions 2 and 3 lead to potent antiproliferative activity. nih.gov The choice of the aromatic or heteroaromatic system is crucial. For example, in a series of antiproliferative compounds, bisfuranyl substitutions were found to be superior to other aromatic moieties. nih.gov These findings highlight that the introduction of specific aromatic and heteroaromatic substituents is a viable strategy for modulating the biological potency of quinoxaline derivatives.

Significance of the 1,4-Dioxide Moiety in Modulating Biological Activity

The 1,4-di-N-oxide moiety is a defining structural feature of this class of compounds and is fundamental to their broad spectrum of biological activities. nih.govresearchgate.net The presence of both N-oxide groups is often considered essential for the antibacterial, antitumor, and antiparasitic properties of quinoxaline derivatives. nih.govresearchgate.net

N-oxidation enhances the scope and level of biological properties. researchgate.net The N-oxide groups are the primary functional moiety, and their presence is often necessary for activities such as antitubercular effects. researchgate.net These groups increase the reactivity of the quinoxaline core, facilitating nucleophilic substitution reactions at various positions, which is a key method for diversification and optimization of these compounds. nih.gov

The 1,4-dioxide groups also play a crucial role in the mechanism of action, particularly under hypoxic (low oxygen) conditions found in solid tumors. researchgate.net Quinoxaline 1,4-dioxides can undergo bioreduction, leading to the formation of radical species capable of causing DNA damage, which contributes to their selective cytotoxicity against hypoxic cancer cells. researchgate.net The electron-withdrawing nature of the N-oxide fragments is key to this process. nih.gov While the di-N-oxide form is critical, it is noted that some reduced quinoxaline compounds (lacking one or both N-oxides) can still retain a degree of antibacterial activity, though often diminished. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This predictive tool is valuable in drug discovery for designing new derivatives with potentially enhanced potency and for understanding the key molecular descriptors that govern their activity. nih.gov

For quinoxaline derivatives, QSAR studies have been employed to rationalize and predict their biological activities. These models use various molecular descriptors, which can be 2D (e.g., connectivity indices) or 3D (e.g., spatial arrangement of atoms), to build a statistical model. nih.gov For example, a QSAR study on antitubercular hydrazides indicated that radial distribution function descriptors might be useful in describing their activity. researchgate.net

QSAR models can be linear or non-linear. semanticscholar.org In some cases, non-linear approaches like gene expression programming have been shown to provide more accurate predictions compared to linear models, effectively capturing complex relationships between molecular features and activity. semanticscholar.org By identifying the crucial structural features and physicochemical properties—such as electronic properties, lipophilicity, and steric factors—that influence the biological response, QSAR provides a rational basis for the further design and optimization of novel 2-acetyl-3-methylquinoxaline 1,4-dioxide derivatives as therapeutic agents. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities Attributed to 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide Derivatives

Exploration of Antimicrobial Action Mechanisms

The antibacterial effects of quinoxaline-1,4-di-N-oxide derivatives are primarily attributed to their ability to induce cellular damage upon metabolic activation. mdpi.com This process is particularly effective under the hypoxic (low oxygen) conditions often found in microbial environments. The presence of two N-oxide groups in the quinoxaline (B1680401) structure is crucial for their biological activity. mdpi.com

DNA-Damaging Properties and Bioreductive Activation Pathways

A primary mechanism of antimicrobial action for 2-acetyl-3-methylquinoxaline 1,4-dioxide derivatives is their capacity to cause significant DNA damage. mdpi.commdpi.com However, these compounds are not directly genotoxic; they function as pro-drugs that require bioreductive activation to become cytotoxic. This activation involves the reduction of the N-oxide groups, a process that is more efficient under hypoxic conditions. nih.gov

The bioreduction is facilitated by cellular reductases, which transfer electrons to the quinoxaline ring. This process generates reactive radical species that can directly interact with DNA, leading to single- and double-strand breaks. mdpi.com This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to bacterial cell death. The presence of electron-withdrawing substituents on the quinoxaline ring can facilitate this reduction process, thereby enhancing the compound's antimicrobial potency. mdpi.com Whole-genome analysis of bacteria exposed to these compounds often reveals numerous mutations, confirming the potent mutagenic and DNA-damaging nature of their activated forms. mdpi.com

Studies on Resistance Mechanisms in Microbial Strains (e.g., Redox Homeostasis Genes)

The emergence of microbial resistance is a significant challenge in antimicrobial therapy. For quinoxaline 1,4-dioxide derivatives, resistance has been linked to genetic mutations affecting the bioreductive activation pathway. Studies on resistant bacterial strains, such as Mycobacterium smegmatis, have identified mutations in genes that encode for redox enzymes. mdpi.comnih.gov

These enzymes are believed to be responsible for the metabolic activation of the quinoxaline pro-drug. Mutations that inactivate or alter the function of these specific reductases prevent the conversion of the compound into its DNA-damaging form, thus conferring resistance. mdpi.com This highlights that the very pathway necessary for the drug's action is also a key site for the development of resistance. Consequently, genes involved in maintaining redox homeostasis are critical determinants of microbial susceptibility to this class of compounds. nih.gov

Mechanisms Underlying Antiparasitic Effects

Derivatives of 2-acetyl-3-methylquinoxaline 1,4-dioxide have also demonstrated significant activity against various parasites, including Entamoeba histolytica. nih.gov The mechanisms underlying their antiparasitic action are multifaceted, involving the inhibition of crucial enzymes and the induction of overwhelming oxidative stress.

Inhibition of Essential Parasitic Enzymes (e.g., Thioredoxin Reductase)

One of the key molecular targets for the antiparasitic activity of these quinoxaline derivatives is thioredoxin reductase (TrxR). nih.gov TrxR is a vital enzyme in many parasites, playing a central role in antioxidant defense and various metabolic processes by maintaining a reduced intracellular environment. nih.gov

Molecular docking analyses and subsequent enzyme assays have shown that quinoxaline 1,4-dioxide derivatives can bind to and inhibit the activity of parasitic TrxR, such as E. histolytica thioredoxin reductase (EhTrxR). nih.gov By inhibiting this enzyme, the compounds disrupt the parasite's ability to counteract oxidative stress, making it vulnerable to damage from reactive oxygen species. nih.govgoogleapis.com This targeted inhibition of a critical parasitic enzyme is a promising strategy for selective toxicity against the pathogen.

Generation of Reactive Oxygen Species (ROS)

A central component of the antiparasitic mechanism of 2-acetyl-3-methylquinoxaline 1,4-dioxide derivatives is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov

The interaction of quinoxaline derivatives with parasitic enzymes, including TrxR, can lead to an increase in intracellular ROS levels. nih.gov This surge in oxidative stress overwhelms the parasite's antioxidant defense systems, leading to cellular damage and death. nih.govmdpi.com The production of ROS is a common and effective mechanism employed by many antiparasitic agents to eliminate pathogens. mdpi.com

Impact on Cellular Processes in Parasites (e.g., Chromatin Remodeling)

Beyond direct enzyme inhibition and ROS generation, 2-acetyl-3-methylquinoxaline 1,4-dioxide derivatives can induce broader morphological and cellular changes within parasites. Studies on E. histolytica trophozoites treated with these compounds have revealed significant alterations, including chromatin remodeling, an increase in cellular granularity, and a redistribution of vacuoles. nih.gov

Table of Research Findings on Antimicrobial and Antiparasitic Mechanisms

| Mechanism Category | Specific Mechanism | Target Organism Type | Key Molecular Event | Observed Outcome |

|---|---|---|---|---|

| Antimicrobial Action | DNA Damage | Bacteria (e.g., Mycobacteria) | Bioreductive activation of N-oxide groups generates reactive species. | Single- and double-strand DNA breaks, leading to cell death. mdpi.com |

| Antimicrobial Action | Resistance Development | Bacteria (e.g., M. smegmatis) | Mutations in genes encoding redox enzymes. nih.gov | Failure to activate the pro-drug, resulting in resistance. mdpi.com |

| Antiparasitic Effects | Enzyme Inhibition | Parasites (e.g., E. histolytica) | Binding to and inhibition of thioredoxin reductase (TrxR). nih.gov | Disruption of the parasite's antioxidant defense system. |

| Antiparasitic Effects | Oxidative Stress | Parasites | Increased production of Reactive Oxygen Species (ROS). nih.gov | Damage to lipids, proteins, and nucleic acids. nih.gov |

| Antiparasitic Effects | Cellular Disruption | Parasites (e.g., E. histolytica) | Induction of morphological changes. | Chromatin remodeling and redistribution of vacuoles. nih.gov |

Future Research Directions and Translational Potential of 2 Acetyl 3 Methylquinoxaline 1,4 Dioxide in Chemical Biology

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of quinoxaline (B1680401) derivatives has been a subject of intense research, aiming for methods that are not only efficient but also environmentally benign. researchgate.netnih.gov Traditional methods for synthesizing quinoxaline 1,4-dioxides, such as the Beirut reaction, have been foundational. researchgate.net However, the future of synthesizing 2-acetyl-3-methylquinoxaline 1,4-dioxide and its analogs lies in developing novel routes that improve yield, reduce reaction times, and enhance selectivity.

Future research is focused on green chemistry approaches and cost-effective methods. researchgate.netnih.gov This includes the use of more sustainable catalysts and solvents. For instance, one-pot, three-component synthesis and the use of solid supports like bentonite (B74815) clay have shown promise in making the synthesis of quinoxaline scaffolds more efficient and environmentally friendly. nih.govmdpi.com The goal is to create streamlined processes that allow for the precise modification of the quinoxaline core, enabling the generation of diverse chemical libraries for biological screening. Simplifying reaction steps, such as through one-step carbon-hydrogen bond methylation, can also significantly reduce costs and improve accessibility for research. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry Protocols | Use of environmentally friendly solvents (e.g., ethanol), reusable catalysts (e.g., bentonite clay). mdpi.com | Reduced environmental impact, lower cost, increased safety. researchgate.net |

| One-Pot Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced waste, simplified workflow. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Shorter reaction times, often higher yields, and cleaner reactions. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch process. | Enhanced control over reaction parameters, improved safety and scalability. |

Advanced Computational Design of Next-Generation Derivatives with Tailored Bioactivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with specific biological activities. For 2-acetyl-3-methylquinoxaline 1,4-dioxide, in silico methods are pivotal for designing next-generation derivatives with enhanced potency and selectivity.

Techniques like molecular docking are used to predict how newly designed quinoxaline derivatives will bind to specific biological targets, such as bacterial enzymes or cancer-related proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov By understanding these interactions at a molecular level, chemists can modify the structure of the parent compound to improve its binding affinity and inhibitory effect. semanticscholar.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies help to identify the key chemical features of the quinoxaline scaffold that are most important for its biological activity. This information guides the design of new compounds with optimized properties. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the drug-likeness of virtual compounds, ensuring that the designed molecules have a higher probability of success in later stages of drug development. nih.govnih.gov

| Computational Tool | Application in Quinoxaline Derivative Design | Desired Outcome |

| Molecular Docking | Predicts the binding mode and affinity of derivatives to a target protein's active site. semanticscholar.org | Design of compounds with higher potency and selectivity for specific biological targets. researchgate.net |

| QSAR | Identifies correlations between the chemical structure and biological activity of a series of compounds. | Guides the modification of the quinoxaline scaffold to enhance desired properties. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features necessary for biological activity. | Creates templates for designing novel molecules with similar or improved activity. |

| ADMET Prediction | Simulates the pharmacokinetic and toxicity profiles of designed compounds. nih.gov | Selection of candidates with favorable drug-like properties for synthesis and testing. |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

While the general mechanism of quinoxaline 1,4-dioxides involves bioreductive activation and DNA damage, the precise and comprehensive cellular responses remain an area of active investigation. frontiersin.orgnih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain a systems-level understanding of how cells respond to treatment with compounds like 2-acetyl-3-methylquinoxaline 1,4-dioxide. mdpi.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) simultaneously, researchers can map the complex signaling pathways that are perturbed by the compound. techscience.com This can reveal not only the direct targets of the drug but also the downstream effects and cellular defense mechanisms. For example, multi-omics can help identify the specific reductases involved in activating the compound and the DNA repair pathways that are triggered in response to damage. researchgate.net This comprehensive view is crucial for understanding both the therapeutic effects and potential toxicities of these compounds, facilitating the development of biomarkers and more effective treatment strategies. mdpi.commdpi.com

Exploration of Emerging Biological Targets and Pathways

The foundational mechanism of action for quinoxaline 1,4-dioxides is their ability to act as hypoxia-selective agents that cause DNA damage. mdpi.comnih.gov However, ongoing research is uncovering a more complex picture, revealing that these compounds can interact with multiple biological targets and pathways.

The search for new anticancer drugs has highlighted the potential of quinoxaline derivatives to target specific signaling pathways crucial for tumor growth. mdpi.com For instance, some derivatives have been shown to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a key protein that helps cancer cells survive in low-oxygen environments. nih.gov Others have been specifically designed to inhibit protein kinases like VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.gov There is also emerging evidence that quinoxaline-based compounds could act as inhibitors of other important cancer-related enzymes, such as PARP-1, which is involved in DNA repair. temple.edu Exploring these emerging targets is a key future direction, as it could lead to the development of more selective and potent anticancer agents with novel mechanisms of action. researchgate.net

Strategies for Overcoming Drug Resistance in Pathogenic Organisms

A significant challenge in the clinical use of any antimicrobial or anticancer agent is the development of drug resistance. nih.gov For quinoxaline 1,4-dioxides, resistance in bacteria can arise from mutations in genes that encode for redox enzymes responsible for activating the prodrug. nih.govresearchgate.net If the bacterial cell can no longer efficiently reduce the N-oxide groups, the compound is not converted into its active, toxic form.

Future strategies to combat resistance focus on several key areas. One approach is the rational design of new derivatives that can be activated by a broader range of enzymes or that have a different mechanism of action altogether. researchgate.net By creating molecules that are less susceptible to existing resistance mechanisms, their therapeutic utility can be extended. Another important strategy is the use of combination therapies. Pairing a quinoxaline 1,4-dioxide with another drug that has a different target could create a synergistic effect, making it more difficult for pathogens to develop resistance. Furthermore, understanding the specific molecular changes that lead to resistance in organisms like E. coli can provide novel insights for designing drugs that bypass these mechanisms. nih.gov

Q & A

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.